molecular formula C14H22N2O3S B4439229 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439229
M. Wt: 298.40 g/mol
InChI Key: UWQSYQRNOHMCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Sorafenib targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also targets the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis and tumor growth. Sorafenib has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide include the inhibition of tumor growth and angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It also inhibits angiogenesis by targeting the VEGFR/PDGFR signaling pathway. Sorafenib has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments include its specificity and potency in inhibiting various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. The limitations of using sorafenib in lab experiments include its high cost and limited availability. Sorafenib also has a short half-life, which may limit its efficacy in long-term treatment.

Future Directions

For research on 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Sorafenib has also been studied in combination with other cancer drugs to improve its efficacy. Future research may also focus on identifying biomarkers that can predict the response to sorafenib treatment. Other potential applications of sorafenib may also be explored, such as its role in inflammation and autoimmune diseases.

Scientific Research Applications

2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in cancer treatment. It acts as a multi-kinase inhibitor, targeting various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been studied for its potential applications in the treatment of other types of cancer, such as lung cancer, breast cancer, and melanoma.

properties

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-10(2)8-9-15-14(17)12-6-5-7-13(11(12)3)16-20(4,18)19/h5-7,10,16H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQSYQRNOHMCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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